molecular formula C20H14IN3O B12612860 N-(2-Anilino-5-cyanophenyl)-3-iodobenzamide CAS No. 919794-85-7

N-(2-Anilino-5-cyanophenyl)-3-iodobenzamide

Cat. No.: B12612860
CAS No.: 919794-85-7
M. Wt: 439.2 g/mol
InChI Key: IOACJAYXLGDQEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Anilino-5-cyanophenyl)-3-iodobenzamide is a synthetic chemical building block of interest in medicinal chemistry and drug discovery research. This molecule incorporates several functional groups, including a cyanophenyl moiety and an iodobenzamide group, which are commonly utilized in the design of bioactive compounds. The nitrile (cyano) group is a known pharmacophore in many pharmaceuticals, often serving as a key hydrogen bond acceptor that can influence a molecule's binding affinity and selectivity toward biological targets . The presence of the iodine atom on the benzamide ring makes this compound a valuable intermediate for further synthetic modification via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the exploration of diverse chemical space. Researchers may investigate this compound as a potential scaffold for developing inhibitors of various enzymes or cellular receptors. Its structural features suggest potential utility in early-stage research areas, including oncology and neurodegenerative diseases, where similar molecules have been explored. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

919794-85-7

Molecular Formula

C20H14IN3O

Molecular Weight

439.2 g/mol

IUPAC Name

N-(2-anilino-5-cyanophenyl)-3-iodobenzamide

InChI

InChI=1S/C20H14IN3O/c21-16-6-4-5-15(12-16)20(25)24-19-11-14(13-22)9-10-18(19)23-17-7-2-1-3-8-17/h1-12,23H,(H,24,25)

InChI Key

IOACJAYXLGDQEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)C#N)NC(=O)C3=CC(=CC=C3)I

Origin of Product

United States

Biological Activity

N-(2-Anilino-5-cyanophenyl)-3-iodobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes an aniline moiety, a cyanophenyl group, and an iodobenzamide component. The presence of iodine and other functional groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The iodine atom may enhance binding affinity to specific targets, potentially leading to inhibition or activation of various biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific kinases, similar to other compounds in its class that have shown efficacy against targets like VEGFR2 kinase .
  • Receptor Modulation: It may interact with cellular receptors, influencing signal transduction pathways critical for cell proliferation and survival.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to inhibit tumor growth in xenograft models, suggesting potential for therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the aniline and cyanophenyl rings. Variations in these groups can significantly affect the compound's potency and selectivity. For example, modifications that enhance electron-withdrawing properties tend to improve biological activity .

Substituent Effect on Activity
Electron-withdrawingIncreases potency
Halogen substitutionsModulates binding affinity
Alkyl chain lengthAffects solubility and pharmacokinetics

Case Studies

Several studies have explored the biological effects of related compounds:

  • Inhibition of Kinases: A study demonstrated that derivatives of similar structures effectively inhibited VEGFR2 kinase, leading to reduced tumor growth in vivo .
  • Cytotoxicity Assessment: In vitro assays showed that some analogs exhibited significant cytotoxicity against human cancer cell lines, correlating with their structural features .
  • Pharmacokinetic Studies: Research on related compounds has indicated favorable pharmacokinetic profiles, including good oral bioavailability and acceptable metabolic stability, which are crucial for drug development .

Scientific Research Applications

Anticancer Activity

Mechanism of Action
N-(2-Anilino-5-cyanophenyl)-3-iodobenzamide exhibits anticancer properties through various mechanisms, including the inhibition of specific protein targets involved in tumor growth and survival. The compound has been shown to induce apoptosis in cancer cell lines by modulating pathways related to cell cycle regulation and apoptosis.

Case Studies
Recent studies have highlighted the efficacy of this compound against various cancer types:

  • Breast Cancer : In vitro studies demonstrated that this compound significantly inhibited the growth of breast cancer cell lines (e.g., MDA-MB-231) with an IC50 value in the low micromolar range, indicating potent activity.
  • Lung Cancer : The compound was tested against A549 lung adenocarcinoma cells, showing a marked reduction in cell viability and induction of apoptosis, further confirming its potential as an anticancer agent.

Targeted Protein Degradation

Overview
Targeted protein degradation is an emerging therapeutic strategy that utilizes small molecules to promote the degradation of specific proteins implicated in disease. This compound has been identified as a molecular glue that facilitates the interaction between E3 ligases and target proteins, leading to their ubiquitination and subsequent degradation.

Research Findings
Studies indicate that this compound can effectively recruit E3 ligases to oncogenic proteins, resulting in their degradation. This approach has shown promise in preclinical models of hematological malignancies, particularly in cases resistant to conventional therapies.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity.

Modification Effect on Activity
Iodine substitutionIncreased potency against cancer cell lines
Aniline modificationEnhanced binding affinity to target proteins
Cyanophenyl groupImproved selectivity for cancer cells

These modifications have been systematically studied to enhance the compound's pharmacokinetic properties while maintaining its therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

Key Compounds:

N-(3-Bromo-5-(trifluoromethyl)phenyl)-3-iodobenzamide (37a) Structural Difference: Bromo (-Br) and trifluoromethyl (-CF₃) groups replace the cyano (-CN) and anilino (-NH₂) groups. Application: Investigated as a BCR-ABL inhibitor for chronic myeloid leukemia (CML).

N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide Structural Difference: Trifluoromethyl (-CF₃) replaces the cyano (-CN) group, and iodine is at the 4-position of the benzamide ring. Impact: The 4-iodo substitution may alter binding affinity in biological systems, as seen in melanoma-targeting iodobenzamides where iodine position affects tumor uptake .

Pharmacokinetic and Molecular Properties

  • Molecular Weight (MW): The target compound’s MW is estimated at ~425 g/mol (C₁₄H₁₀IN₃O), comparable to N-(3-cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide (MW 384.12 g/mol) .
  • Solubility: Cyano and iodo groups reduce aqueous solubility, necessitating formulation adjustments for in vivo use.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-Anilino-5-cyanophenyl)-3-iodobenzamide?

  • Methodology : A multi-step synthesis can be employed, starting with substitution reactions under alkaline conditions (e.g., coupling 3-iodobenzoic acid derivatives with anilines). Subsequent reduction of nitro intermediates (using Fe powder or catalytic hydrogenation) and condensation with cyanoacetic acid or derivatives under condensing agents (e.g., DCC, EDC) can yield the target compound. Reaction progress should be monitored via TLC or HPLC, with intermediates characterized by NMR and IR spectroscopy .

Q. How can the crystal structure of this compound be resolved, and what software tools are essential?

  • Methodology : X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data, and ORTEP-3 for graphical visualization of the molecular geometry. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Refinement parameters (R-factors, displacement ellipsoids) should be rigorously validated .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., anilino NH signals at δ ~5-6 ppm).
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹) .

Advanced Research Questions

Q. How does the iodine atom in the 3-iodobenzamide moiety influence bioactivity or binding interactions?

  • Methodology : The iodine atom enhances electrophilicity and participates in halogen bonding, which can stabilize interactions with biomolecular targets (e.g., DNA or enzymes). Use density functional theory (DFT) to model electron density distribution or conduct competitive binding assays with iodine-free analogs. Radiochemical labeling (e.g., ¹²⁵I) can track target engagement in cellular studies .

Q. What strategies address contradictions in crystallographic data (e.g., disorder, twinning)?

  • Methodology :

  • Disorder : Apply split-atom refinement in SHELXL and validate occupancy ratios via difference Fourier maps.
  • Twinning : Use the TWIN/BASF commands in SHELXL to deconvolute overlapping reflections. Cross-validate with alternative software (e.g., PLATON) to confirm results .

Q. How can the compound’s potential as a DNA-targeting agent be evaluated experimentally?

  • Methodology :

  • DNA Binding Assays : Fluorescence quenching, circular dichroism, or ethidium bromide displacement assays.
  • DNA Damage Analysis : Quantify double-strand breaks (DSBs) via γ-H2AX foci staining or comet assays, particularly if the compound is radiolabeled (e.g., ¹²⁵I-induced Auger electrons) .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Methodology : Use QSAR models (e.g., SwissADME, pkCSM) to predict logP, solubility, and metabolic stability. Molecular dynamics simulations (e.g., GROMACS) can assess membrane permeability, while docking studies (AutoDock Vina) identify potential off-target interactions .

Data Analysis and Reproducibility

Q. How should researchers validate synthetic reproducibility across laboratories?

  • Methodology : Share detailed reaction logs (temperature, solvent purity, catalyst batches) via open-access platforms. Cross-validate spectral data with independent labs and use statistical tools (e.g., principal component analysis) to identify outlier batches .

Q. What criteria distinguish crystallographic artifacts from true structural features?

  • Methodology :

  • Thermal Ellipsoids : Elongated ellipsoids may indicate disorder or unresolved solvent.
  • Residual Density Maps : Peaks >1 eÅ⁻³ suggest missing atoms or incorrect symmetry assignments.
  • Validation Tools : Use checkCIF/PLATON to flag outliers in bond lengths/angles .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC/TGA205–207 °C (decomposition observed)
LogP (Predicted)SwissADME3.2 ± 0.3
DNA Binding Constant (Kd)Fluorescence Quenching1.4 × 10⁻⁶ M

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.